molecular formula C6H10O3S B3056000 4-Pentynyl methanesulfonate CAS No. 68275-03-6

4-Pentynyl methanesulfonate

Cat. No. B3056000
CAS RN: 68275-03-6
M. Wt: 162.21 g/mol
InChI Key: ZKCDAGCMMFDKFX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 4-Pentynyl methanesulfonate molecule contains a total of 19 bond(s). There are 9 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 triple bond(s), and 1 sulfonate(s) (thio-/dithio-) .

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid, closely related to 4-Pentynyl methanesulfonate, plays a significant role in microbial metabolism. It's a stable, strong acid and acts as a key intermediate in the biogeochemical cycling of sulfur. Aerobic bacteria use methanesulfonate as a sulfur source for growth, with certain methylotrophs using it as a carbon and energy substrate. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Chemical Synthesis

The compound has applications in the realm of chemical synthesis. A study demonstrated the regiocontrolled construction of functionalized Spiro[4.4]Nonanones through reactions involving 4-Pentynyl methanesulfonate derivatives. This process involves mercuric(II)-assisted spiroannulation reactions, highlighting its utility in specialized chemical syntheses (Hashizume et al., 1999).

Environmental Chemistry

In environmental chemistry, methanesulfonic acid is appreciated for its solubility, conductivity, and low toxicity. It serves as an ideal electrolyte in electrochemical processes, especially in tin and lead applications. Its environmental impact is generally favorable, considering aspects like effluent treatment, acid recovery, and metal alkanesulfonate salt preparation (Gernon et al., 1999).

Analytical Chemistry

In analytical chemistry, 4-Pentynyl methanesulfonate-related compounds have been used for various purposes. For example, methanesulfonic acid has been employed in the reductive ring-opening of O-benzylidene acetals, indicating its versatility in organic synthesis and analytical applications (Zinin et al., 2007).

Catalysis

The compound finds use in catalysis as well. An example is its role in the reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification, where it demonstrates excellent activity and reusability, offering an alternative to conventional Lewis acids catalysts (Jiang, 2005).

Material Science

In material science, methanesulfonic acid has been used to study the morphology of conductive polyaniline blended with poly(4-vinyl pyridine). The use of strong methanesulfonic acid as a solvent revealed interesting morphological features in these blends, which can be crucial for applications in polymer science and electronics (Su & Hong, 2001).

properties

IUPAC Name

pent-4-ynyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCDAGCMMFDKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499717
Record name Pent-4-yn-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentynyl methanesulfonate

CAS RN

68275-03-6
Record name Pent-4-yn-1-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To pentyne-4-ol (Farchan Chemical Co) (42.0 g: 0.5 mols) in 500 mL ether at -5° C. (dry ice bath) is added in a rapid dropwise fashion triethylamine (104.8 mL; 0.75 mols) diluted with 100 mL ether. While maintaining the temperature at or below 15° C. throughout, methane sulfonyl chloride, (94.2 mL; 0.70 mols) diluted with 100 mL ether, is added dropwise over 45 minutes. The thick suspension is stirred an additional 30 minutes, after which the precipitate is filtered. The filter cake is washed with ether and the combined ether layers washed twice with water, then once with brine. The ether layer is then dried over anhydrous magnesium sulfate and solvent removed under reduced pressure to yield the product as a pale yellow oil; yield 64 g (79%), which is used in the next step without further purification.
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42 g
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104.8 mL
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500 mL
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

4 ml (43.2 mmol) 4-pentyn-1-ol in 140 ml CH2Cl2 were treated with 3.7 ml (47.6 mmol) methanesulfonyl chloride and 11.1 ml (64.84 mmol) N,N-diisopropylethylamine at 0° C. for 10 min. The solution was stirred at RT for 1 h and was diluted with CH2Cl2. Water was added, the mixture was stirred for 10 min and was added to a 10% aqueous KHSO4 solution. The phases were separated and the aqueous phase was extracted with CH2Cl2. The combined organic ones were washed with a saturated aqueous solution of NaHCO3 and brine, dried over Na2SO4 and evaporated to give crude Methanesulfonic acid pent-4-ynyl ester as yellow oil, MS: 156 (MH+).
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4 mL
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3.7 mL
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11.1 mL
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140 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Kita, R Okunaka, T Honda, M Shindo… - The Journal of …, 1991 - ACS Publications
Considerable effort has beendevoted to the synthesis of biologically important linear polycyclic peri-hydroxy aromatic compounds, 1 which include anthracyclines, 1 2 no-galamycin, 3 …
Number of citations: 33 pubs.acs.org
AJ Pearson, RJ Shively Jr, RA Dubbert - Organometallics, 1992 - ACS Publications
An efficient high-yielding procedure is described for the intramolecular carbonylative coupling of,-diynes to give cyclopentadienone-Fe (CO) 3 complexes. Exchanging one CO ligand …
Number of citations: 112 pubs.acs.org

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